![molecular formula C9H18Cl2N4O B2661419 {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride CAS No. 1808653-87-3](/img/structure/B2661419.png)
{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, commonly known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism Of Action
The exact mechanism of action of ACT is not yet fully understood. However, studies have suggested that ACT works by inhibiting the activity of certain enzymes, such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and other disease-causing microorganisms.
Biochemical and physiological effects:
Studies have shown that ACT has several biochemical and physiological effects. ACT has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ACT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. ACT has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using ACT in lab experiments is its potent antitumor activity. Additionally, ACT has been found to have a low toxicity profile, making it a safe candidate for use in animal studies. However, one of the major limitations of using ACT in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the study of ACT. One of the major areas of research is the development of new drugs based on ACT for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential use in the treatment of inflammatory diseases. Further studies are also needed to optimize the synthesis method of ACT and reduce its cost, making it more accessible for large-scale studies.
Conclusion:
In conclusion, {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, or ACT, is a promising chemical compound with potential use in various research applications. ACT has been extensively studied for its potent antitumor activity and has shown potential for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of ACT and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of ACT involves the reaction of 1-azido-2-(aminomethyl)cyclohexane with propargyl alcohol in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with hydrochloric acid to obtain {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride.
Scientific Research Applications
ACT has been extensively studied for its potential use in various research applications. One of the major applications of ACT is in the development of new drugs for the treatment of various diseases. ACT has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, ACT has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs.
properties
IUPAC Name |
[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H/t8-,9+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXBXWUOUWGIM-DBEJOZALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

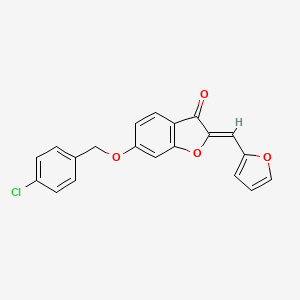
![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)
![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)
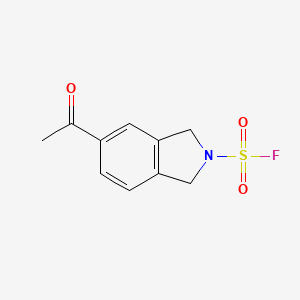
![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)
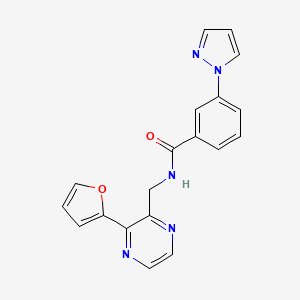


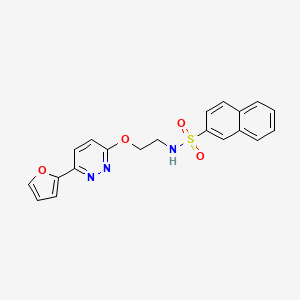
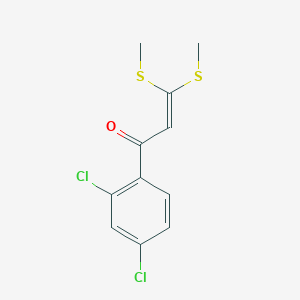
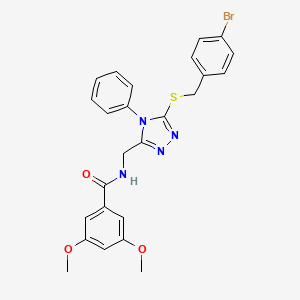
![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)